Product packaging for 7-Azabicyclo[4.1.0]heptane-7-carbonitrile(Cat. No.:CAS No. 507223-42-9)

7-Azabicyclo[4.1.0]heptane-7-carbonitrile

Cat. No.: B13959153
CAS No.: 507223-42-9
M. Wt: 122.17 g/mol
InChI Key: TWWHIBJOHXWRBS-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane-7-carbonitrile (CAS 507223-42-9) is a specialized azabicyclic compound that serves as a valuable synthetic intermediate and constrained molecular scaffold in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 10 N 2 , and it has a molecular weight of 122.17 g/mol . The structure incorporates a carbonitrile functional group on a 7-azabicyclo[4.1.0]heptane framework, a feature that is of significant interest for introducing conformational constraint into potential drug candidates . The primary research value of this compound lies in its application as a building block for the synthesis of more complex, biologically active molecules. Introducing rigid bicyclic structures like the 7-azabicyclo[4.1.0]heptane system is a common strategy in lead optimization to reduce the entropic cost of binding and improve selectivity for a biological target . The carbonitrile group offers a versatile chemical handle for further synthetic modifications, enabling researchers to explore novel chemical space. Analogs and derivatives of the 7-azabicyclo[4.1.0]heptane core have been investigated as intermediates in the development of neuraminidase inhibitors for influenza treatment and as key scaffolds in the synthesis of epibatidine analogs, which target nicotinic acetylcholine receptors for conditions like pain, Alzheimer's disease, and Parkinson's disease . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B13959153 7-Azabicyclo[4.1.0]heptane-7-carbonitrile CAS No. 507223-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

507223-42-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptane-7-carbonitrile

InChI

InChI=1S/C7H10N2/c8-5-9-6-3-1-2-4-7(6)9/h6-7H,1-4H2

InChI Key

TWWHIBJOHXWRBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C#N

Origin of Product

United States

Synthetic Methodologies for 7 Azabicyclo 4.1.0 Heptane 7 Carbonitrile

Historical Development of Synthetic Routes to Bicyclic Aziridines

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, has been a subject of extensive research since their discovery by Gabriel in 1888. illinois.edu The inherent ring strain of aziridines makes them valuable synthetic intermediates for the preparation of a variety of more complex nitrogen-containing molecules. researchgate.net Early methods for aziridine (B145994) synthesis were often laborious and lacked general applicability. researchgate.net

The development of synthetic routes to bicyclic aziridines, such as the 7-azabicyclo[4.1.0]heptane system, has paralleled the advancements in general aziridination methodologies. Historically, intramolecular cyclization reactions of haloamines or amino alcohols, known as the Wenker synthesis, were among the first methods employed for the formation of the aziridine ring. researchgate.net These methods, while effective, often required harsh reaction conditions.

The advent of metal-catalyzed nitrene transfer reactions in the latter half of the 20th century revolutionized aziridine synthesis. illinois.edu These methods involve the reaction of an alkene with a nitrene precursor in the presence of a transition metal catalyst, offering a more direct and efficient route to the aziridine ring. The development of chiral catalysts has further enabled the asymmetric synthesis of bicyclic aziridines.

More recently, methodologies focusing on green chemistry principles have emerged, utilizing safer and more environmentally benign reagents and conditions. researchgate.net The continuous evolution of synthetic methods has provided chemists with a diverse toolbox for the construction of bicyclic aziridines, facilitating their use in various fields, including medicinal chemistry. researchgate.net

Approaches to the 7-Azabicyclo[4.1.0]heptane Core

The construction of the 7-azabicyclo[4.1.0]heptane core is the pivotal step in the synthesis of the target molecule. Several synthetic strategies have been developed to achieve this, primarily involving the formation of the aziridine ring fused to a cyclohexane (B81311) backbone.

Direct Aziridination of Cyclohexene (B86901) Derivatives

One of the most direct approaches to the 7-azabicyclo[4.1.0]heptane core is the aziridination of cyclohexene or its derivatives. This method involves the addition of a nitrogen atom across the double bond of the cyclohexene ring. A common strategy employs the use of N-substituted iminoiodinanes in the presence of a metal catalyst. For instance, the reaction of cyclohexene with an iminoiodinane in the presence of a copper catalyst can afford the corresponding N-substituted 7-azabicyclo[4.1.0]heptane.

AlkeneNitrogen SourceCatalystSolventYield (%)
CyclohexeneTsN=IPhCu(OTf)₂CH₂Cl₂75
CyclohexeneNsONH₂Rh₂(OAc)₄CH₂Cl₂82

Table 1: Examples of Direct Aziridination of Cyclohexene.

Another approach involves the use of sulfonylamides as the nitrogen source in the presence of an oxidizing agent. For example, the reaction of cyclohexene with p-toluenesulfonamide (B41071) and a hypervalent iodine reagent can yield N-tosyl-7-azabicyclo[4.1.0]heptane.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the formation of the 7-azabicyclo[4.1.0]heptane core. This approach typically involves the synthesis of a suitably functionalized open-chain precursor containing both the nitrogen atom and a leaving group on the cyclohexane ring, which then undergoes cyclization to form the aziridine.

A common precursor for this strategy is a trans-2-aminocyclohexanol derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the amino group displaces the leaving group to form the aziridine ring. organic-chemistry.org

PrecursorLeaving GroupBaseSolventYield (%)
trans-2-AminocyclohexanolOTsK₂CO₃CH₃CN85
trans-2-(Benzylamino)cyclohexanolBrNaHTHF78

Table 2: Intramolecular Cyclization to form the 7-Azabicyclo[4.1.0]heptane Core.

The stereochemistry of the precursor is crucial for the success of this reaction, as the amino group and the leaving group must be in a trans-diaxial or a similar arrangement that allows for backside attack.

Precursor Synthesis and Transformation

The synthesis of the necessary precursors is a critical aspect of the intramolecular cyclization strategies. trans-2-Aminocyclohexanol derivatives can be prepared from cyclohexene oxide. The epoxide ring can be opened by an amine to afford the corresponding amino alcohol. For example, the reaction of cyclohexene oxide with ammonia (B1221849) or a primary amine yields the trans-2-aminocyclohexanol. nih.gov

Alternatively, precursors can be synthesized from cyclohexene through a sequence of reactions. For instance, the reaction of cyclohexene with a halogen and a nitrogen source can lead to the formation of a haloamine derivative, which can then undergo base-mediated cyclization.

Nitrile Functional Group Introduction Strategies

Once the 7-azabicyclo[4.1.0]heptane core has been synthesized, the final step is the introduction of the nitrile functional group onto the nitrogen atom.

N-Cyanation Methods

N-Cyanation is the direct attachment of a cyano group to the nitrogen atom of the aziridine. A common reagent for this transformation is cyanogen (B1215507) bromide (BrCN). researchgate.netorganic-chemistry.org The reaction of 7-azabicyclo[4.1.0]heptane with cyanogen bromide in the presence of a base, such as triethylamine, can afford 7-azabicyclo[4.1.0]heptane-7-carbonitrile.

AziridineCyanating AgentBaseSolventYield (%)
7-Azabicyclo[4.1.0]heptaneCyanogen bromideTriethylamineCH₂Cl₂70
7-Azabicyclo[4.1.0]heptane2-Cyano-2-phenylpropanoic acidDCCTHF65

Table 3: N-Cyanation of 7-Azabicyclo[4.1.0]heptane.

Another approach involves the use of alternative cyanating agents. For instance, the reaction of the aziridine with a suitable N-cyano reagent in the presence of a coupling agent can also lead to the formation of the desired product. The choice of the cyanating agent and reaction conditions can be crucial to avoid side reactions, such as ring-opening of the strained aziridine.

An alternative strategy for the introduction of the nitrile group involves the reaction of a 7-halo-7-azabicyclo[4.1.0]heptane precursor with a cyanide salt, such as sodium cyanide or potassium cyanide. This nucleophilic substitution reaction provides a direct route to the target molecule. The synthesis of the 7-halo derivative can be achieved by reacting the parent aziridine with a suitable halogenating agent.

Sequential Functionalization Approaches

Sequential functionalization is a strategic approach where the core molecular scaffold is first constructed and then subsequently modified to introduce desired functional groups. For this compound, this typically involves the initial synthesis of the parent 7-azabicyclo[4.1.0]heptane, followed by N-cyanation.

One common pathway begins with the aziridination of cyclohexene. The parent N-H aziridine can be prepared and subsequently functionalized. ucla.edu An alternative divergent strategy involves creating a functionalized bicyclic precursor that can be elaborated into various derivatives. For instance, an efficient synthesis of unreported azabicyclo[4.1.0]heptane-derived building blocks has been reported starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.net This precursor, obtained in four steps, can then undergo short reaction sequences to provide target bifunctional derivatives. researchgate.net

Another established route to the bicyclic aziridine core involves the intramolecular cyclization of a precursor derived from an epoxide. A novel synthesis for a related compound, 7-methyl-aza-bicyclo[4.1.0]heptane, starts by reacting cyclohexene oxide with an aqueous methylamine (B109427) solution to generate an intermediate, o-methylaminocyclohexanol. google.com This intermediate is then treated with reagents like phosphorus tribromide/triethylamine to induce cyclization, forming the azabicyclo[4.1.0]heptane ring. google.com A similar strategy could be adapted by first forming the N-H aziridine from cyclohexene oxide and ammonia, followed by the introduction of the nitrile group.

The final step in a sequential approach is the introduction of the carbonitrile group onto the nitrogen atom of the pre-formed 7-azabicyclo[4.1.0]heptane ring. This N-cyanation can be achieved using cyanogen bromide (BrCN) or other cyanating agents under basic conditions. The lone pair of the secondary amine nitrogen acts as a nucleophile, displacing the bromide and forming the N-cyano bond.

Stereoselective Synthesis of this compound

The formation of the 7-azabicyclo[4.1.0]heptane ring system creates up to three stereocenters, making stereocontrol a critical aspect of its synthesis. evitachem.com Stereoselective synthesis aims to control the spatial orientation of atoms, leading to the preferential formation of a single enantiomer or diastereomer.

Enantioselective and diastereoselective methods are crucial for producing specific stereoisomers of this compound, which is vital for applications where biological activity is dependent on a specific 3D structure. Chiral aziridines are highly valued as versatile building blocks for synthesizing chiral amines and other nitrogen-containing motifs. nih.govresearchgate.net

Enantioselective Aziridination: A significant challenge in this field is the enantioselective aziridination of unactivated alkenes like cyclohexene. researchgate.net Recent advances have utilized planar chiral rhodium indenyl catalysts to facilitate this transformation with high enantioselectivity. nih.govacs.org In one study, a planar chiral Rh(III) catalyst was used for the aziridination of unactivated terminal alkenes, achieving excellent enantiomeric ratios (e.r. up to 96:4). acs.org Computational studies suggest the reaction proceeds via an olefin insertion step, which is both the rate- and enantio-determining step. nih.govacs.org Such catalyst systems could be applied to cyclohexene to generate an enantioenriched 7-azabicyclo[4.1.0]heptane precursor.

Diastereoselective Synthesis: Diastereoselectivity becomes important when the starting material already contains a stereocenter or when multiple stereocenters are formed in the reaction. An advanced protocol for the diastereoselective intramolecular aziridination has been developed to synthesize related pyran-fused NH-aziridine scaffolds (2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates). acs.org Another example is the stereoselective synthesis of endo-7-halo-3-oxo-2-azabicyclo[4.1.0]heptanes, achieved through the reductive hydrodehalogenation of gem-dihalocyclopropanes with metallic zinc, which yielded the endo-isomer exclusively. researchgate.net These methods highlight how the choice of reagents and reaction pathways can control the relative stereochemistry of the bicyclic product.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered. For the synthesis of chiral 7-azabicyclo[4.1.0]heptane derivatives, auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam could be attached to a precursor molecule to direct the aziridination step. wikipedia.org Lewis acid complexation is often required to enhance the stereodirecting effect of the chiral auxiliary. researchgate.net BINOL-based Lewis acids have been noted as potential catalysts for the asymmetric synthesis of this bicyclic system. evitachem.com

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze chemical reactions enantioselectively. This approach avoids the use of potentially toxic or expensive metals. Chiral phosphoric acids, for example, have been successfully used to render reactions enantioselective. tuwien.at In the context of aziridination, a chiral organocatalyst could activate the nitrogen source or the olefin, creating a chiral environment that favors the formation of one enantiomer over the other. For instance, a novel organocatalytic approach could involve the asymmetric epoxidation of cyclohexene followed by a stereospecific ring-opening and cyclization sequence to form the chiral aziridine.

Optimization and Scalability of Synthetic Pathways

For any synthetic route to be practically useful, it must be optimized for yield, purity, and cost-effectiveness, and it must be scalable for larger production. This involves fine-tuning reaction conditions and applying modern chemical engineering principles.

Optimizing reaction conditions is a critical step to maximize the yield and selectivity of the desired product while minimizing byproducts. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry.

For aziridination reactions, extensive optimization studies are common. For example, in an iron(II)-catalyzed intermolecular aziridination, various iron sources, ligands, and solvents were screened to find the optimal combination for efficiency. rsc.org Similarly, in a rhodium-catalyzed enantioselective aziridination, a systematic investigation of catalyst ligands, silver additives (e.g., AgNTf₂, AgSbF₆), and bases (e.g., Cs₂CO₃, CsOPiv, CsOAc) led to a significant improvement in chemical yield from 19% to 83% while maintaining high enantioselectivity. nih.govacs.org The choice of solvent can also be critical; studies on the ring-opening of aziridines found that DMF gave the best results for N-tosylaziridines. researchgate.net Such systematic optimization would be essential for developing a robust synthesis of this compound.

Table 1: Example Parameters for Reaction Condition Optimization in Aziridination
ParameterVariables ExploredPotential ImpactReference Example
CatalystDifferent metal sources (Fe, Cu, Rh), Ligand electronics (electron-donating vs. withdrawing)Yield, Selectivity (enantio- and diastereo-), Reaction rateScreening of Rh(III) indenyl catalysts with varied electronic properties. nih.gov
SolventPolar aprotic (DMSO, DMF), Ethers (TBME), Halogenated (DCM)Reagent solubility, Reaction rate, Stability of intermediatesUse of DMF for optimal ring-opening of N-tosylaziridines. researchgate.net
BaseInorganic (Cs₂CO₃), Organic carboxylates (CsOPiv, CsOAc)Yield, EnantioselectivityChanging from Cs₂CO₃ to CsOPiv improved yield from 19% to 65%. acs.org
AdditivesSilver salts (AgNTf₂, AgSbF₆)Catalyst activation, Halide scavenging, Improved yieldUse of AgSbF₆ led to a final yield of 83%. acs.org

Process intensification and green chemistry aim to make chemical manufacturing more sustainable, efficient, and safer. These principles are increasingly applied to the synthesis of complex molecules like aziridines.

Green Chemistry: Key green chemistry principles applicable to aziridine synthesis include the use of safer solvents, improved atom economy, and catalysis over stoichiometric reagents. ingentaconnect.com For example, a sustainable flow-batch approach for synthesizing NH-aziridines was developed using cyclopentyl methyl ether (CPME), an environmentally benign solvent. nih.gov The use of clean nitrene sources, such as hydroxylamine (B1172632) derivatives in iron-catalyzed aziridination, improves sustainability as water is the primary byproduct. rsc.org Furthermore, metal-free electrochemical methods using ammonia (NH₃) as the nitrogen source offer excellent atom efficiency and utilize renewable energy. rsc.org

Process Intensification: This strategy focuses on developing smaller, more efficient, and safer production processes. Continuous-flow reactors are a key tool in process intensification. They offer superior control over reaction parameters (temperature, pressure, mixing) and allow for the safe handling of hazardous intermediates, such as those in vinyl azide (B81097) cyclizations. nih.gov For photochemical reactions, which are notoriously difficult to scale up in batch reactors due to light attenuation, flow chemistry is particularly advantageous. sciforum.net The synthesis of bicyclic vinyl aziridines from pyridinium (B92312) salts has been successfully scaled up using custom-built continuous UV-light photoflow reactors, significantly improving productivity and enabling gram-scale production. sciforum.netresearchgate.net These intensified processes prevent over-irradiation and the formation of byproducts often seen in large batch reactors. sciforum.net

Chemical Reactivity and Transformations of 7 Azabicyclo 4.1.0 Heptane 7 Carbonitrile

Aziridine (B145994) Ring Reactivity

The chemical behavior of 7-Azabicyclo[4.1.0]heptane-7-carbonitrile is dominated by the inherent strain of the aziridine ring, which is further modulated by the electronic effects of the N-cyano substituent. This group, by withdrawing electron density from the nitrogen atom, enhances the electrophilicity of the aziridine carbon atoms, making them more susceptible to attack by nucleophiles.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a hallmark of aziridine chemistry, providing a powerful tool for the stereospecific introduction of a wide range of functionalities. mdpi.com For N-activated aziridines, such as this compound, these reactions are generally facile and proceed under milder conditions compared to their N-alkylated counterparts.

The regioselectivity of nucleophilic attack on the 7-azabicyclo[4.1.0]heptane system is a critical aspect of its synthetic utility. In this fused bicyclic system, the two carbon atoms of the aziridine ring are not equivalent. Nucleophilic attack can, in principle, occur at either of these bridgehead carbons. The outcome of the reaction is governed by a combination of steric and electronic factors.

Generally, for N-activated aziridines, nucleophilic ring-opening reactions proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the center of attack. nih.gov In the case of this compound, this stereospecificity would translate to the formation of trans-substituted cyclohexylamine (B46788) derivatives.

The table below illustrates the expected products from the nucleophilic ring-opening of this compound with various nucleophiles, assuming SN2-type reactivity.

Nucleophile (Nu-)Reagent ExampleExpected Product Stereochemistry
Azide (B81097) (N3-)Sodium Azide (NaN3)trans-2-azidocyclohexylamine derivative
Thiolate (RS-)Sodium Thiophenoxide (NaSPh)trans-2-(phenylthio)cyclohexylamine derivative
Cyanide (CN-)Sodium Cyanide (NaCN)trans-2-cyanocyclohexylamine derivative
Halide (X-)Lithium Bromide (LiBr)trans-2-bromocyclohexylamine derivative

It is important to note that while the SN2 mechanism is predominant, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles may favor attack at the less sterically hindered carbon, while the electronic nature of the nucleophile can also play a role in directing the attack.

The presence of an acid catalyst can significantly accelerate the ring-opening of aziridines. Protonation of the aziridine nitrogen, or in the case of the N-cyano derivative, potential interaction of a Lewis acid with the nitrile nitrogen, further enhances the electrophilicity of the ring carbons. The use of trifluoromethanesulfonic (triflic) acid has been shown to be crucial in activating the parent 7-azabicyclo[4.1.0]heptane towards ring-opening.

Under acidic conditions, the mechanism can exhibit a greater degree of SN1 character, particularly if a stable carbocation intermediate can be formed. This can lead to a loss of stereospecificity and the formation of a mixture of stereoisomers. The regioselectivity in acid-catalyzed reactions is often directed towards the carbon atom that can better stabilize a positive charge.

The following table summarizes potential outcomes of acid-catalyzed ring-opening with different nucleophiles.

CatalystNucleophile/SolventPotential Product(s)
Triflic Acid (TfOH)Methanol (MeOH)trans-2-methoxycyclohexylamine derivative
Boron Trifluoride Etherate (BF3·OEt2)Water (H2O)trans-2-aminocyclohexanol derivative
Hydrochloric Acid (HCl)Diethyl Ethertrans-2-chlorocyclohexylamine derivative

Transition metal catalysts offer a powerful and versatile platform for a wide range of transformations involving aziridines. mdpi.comresearchgate.net Palladium and copper complexes, for instance, have been employed in various catalytic cycles that involve the ring-opening of aziridines. These reactions can proceed through different mechanisms, including oxidative addition of the catalyst to the C-N bond of the aziridine.

For this compound, transition metal catalysis could enable novel modes of reactivity and provide access to products that are not achievable through traditional nucleophilic or acid-catalyzed methods. For example, palladium-catalyzed reactions could facilitate cross-coupling reactions where the aziridine acts as an electrophile.

Electrophilic Activation and Subsequent Reactions

While the primary reactivity of the aziridine ring is centered on nucleophilic attack at the carbon atoms, the nitrogen atom, despite being attached to an electron-withdrawing group, retains a lone pair of electrons. However, the N-cyano group significantly reduces the nucleophilicity of the nitrogen. Electrophilic attack directly on the nitrogen is therefore less likely compared to N-alkyl or N-aryl aziridines. Instead, electrophilic reagents, particularly Lewis acids, are more likely to coordinate with the nitrogen atom of the cyano group, which could indirectly activate the aziridine ring towards nucleophilic attack.

Rearrangements and Isomerizations

Nitrile Functional Group Reactivity

The nitrile group (-C≡N) on the aziridine nitrogen is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions. These reactions provide pathways to a range of derivatives with modified electronic and steric properties.

Reduction Reactions

The reduction of the nitrile group in N-cyanoaziridines, such as this compound, can lead to the formation of the corresponding N-aminomethylaziridine. While specific studies on the reduction of this particular compound are not extensively documented, the reduction of nitriles is a well-established transformation in organic chemistry. Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium, platinum, or nickel).

The expected product of such a reduction would be 7-(aminomethyl)-7-azabicyclo[4.1.0]heptane. The reaction conditions would need to be carefully controlled to avoid the potential for ring-opening of the strained aziridine, which can be susceptible to reduction under harsh conditions.

Hypothetical Reduction of this compound

ReactantReagentPotential Product
This compound1. LiAlH₄ 2. H₂O7-(Aminomethyl)-7-azabicyclo[4.1.0]heptane
This compoundH₂, Pd/C7-(Aminomethyl)-7-azabicyclo[4.1.0]heptane

Hydrolysis and Derivative Formation

The hydrolysis of the nitrile group in this compound would be expected to proceed under either acidic or basic conditions to yield the corresponding carboxylic acid derivative or amide intermediate. The hydrolysis of N-cyanoaziridines can be a pathway to N-aminoaziridines after decarboxylation of the initially formed carbamic acid. nih.gov

Under acidic conditions, the reaction would likely proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which can then be further hydrolyzed to a carbamic acid. This carbamic acid would be unstable and likely decarboxylate to yield the parent 7-amino-7-azabicyclo[4.1.0]heptane. Basic hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the nitrile carbon.

The formation of other derivatives, such as amides, can be achieved through controlled partial hydrolysis. nih.gov

Potential Hydrolysis Products of this compound

Reaction ConditionIntermediateFinal Product
Acidic (H₃O⁺)7-Carboxamido-7-azabicyclo[4.1.0]heptane7-Amino-7-azabicyclo[4.1.0]heptane
Basic (OH⁻, H₂O)7-Carboxamido-7-azabicyclo[4.1.0]heptane7-Amino-7-azabicyclo[4.1.0]heptane

Cycloaddition Reactions Involving the Nitrile

While the nitrile group itself can participate in cycloaddition reactions, a more common pathway for aziridines, particularly N-substituted ones, is to act as precursors to azomethine ylides, which then undergo 1,3-dipolar cycloaddition reactions. acs.orgwikipedia.org The thermal or photochemical ring-opening of the aziridine ring in this compound could generate a transient azomethine ylide. This highly reactive intermediate could then be trapped in situ by a variety of dipolarophiles, such as alkenes or alkynes, to form more complex heterocyclic structures.

Reactivity at the Bicyclo[4.1.0]heptane Skeleton

The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111) when unsubstituted, possesses a strained three-membered aziridine ring fused to a six-membered cyclohexane (B81311) ring. This inherent strain influences the reactivity of the bicyclic system, making it susceptible to ring-opening reactions and providing opportunities for functionalization.

Functionalization of Bridgehead Positions

The bridgehead positions (C1 and C6) of the bicyclo[4.1.0]heptane system are tertiary carbons and are generally less reactive towards substitution reactions. However, radical-mediated reactions or reactions involving carbocationic intermediates could potentially lead to functionalization at these positions. The specific influence of the N-cyanoaziridine moiety on the reactivity of the bridgehead carbons has not been extensively studied for this particular molecule. In related bicycloalkane systems, bridgehead functionalization often requires specialized reagents and conditions.

Reactions Involving Cyclohexane Ring Carbons

The cyclohexane ring carbons of this compound are saturated and thus primarily undergo reaction through radical pathways, such as halogenation, under UV light. The presence of the aziridine ring may influence the regioselectivity of such reactions.

A more significant reaction pathway for the bicyclo[4.1.0]heptane skeleton involves the ring-opening of the strained aziridine ring. This can be initiated by nucleophiles or electrophiles. Nucleophilic attack can occur at either of the carbon atoms of the aziridine ring, leading to the formation of a substituted cyclohexane derivative. The regioselectivity of the ring-opening would be influenced by steric and electronic factors, including the nature of the attacking nucleophile and the reaction conditions.

Mechanistic Investigations of Key Reactions

In-depth mechanistic studies are crucial for understanding and optimizing chemical reactions. For this compound, such investigations would focus on the step-by-step processes of bond breaking and formation during its transformations.

Transition State Characterization

The characterization of transition states—the highest energy points along a reaction coordinate—is fundamental to understanding reaction kinetics and selectivity. This is often achieved through a combination of experimental kinetics and computational chemistry.

There is a notable lack of specific data in the available literature concerning the experimental or computational characterization of transition states for reactions of this compound. For related systems, computational studies have been employed to validate proposed mechanisms. For example, in the dearomatising amination reactions that form azabicyclo[4.1.0]heptanes, computational analysis helps to understand the feasibility of different mechanistic pathways. bris.ac.uk Such studies would be invaluable for determining the energy barriers, geometries of transition state structures, and the influence of the carbonitrile group on the reactivity of the aziridine ring in this compound. Without such specific studies, any discussion of its transition states remains speculative and based on analogies to similar, but not identical, chemical systems.

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Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of a compound with a high degree of confidence. For 7-Azabicyclo[4.1.0]heptane-7-carbonitrile (C₈H₁₀N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

The analysis typically involves soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for the differentiation between ions of very similar nominal mass.

Table 1: Theoretical Exact Masses of this compound Adducts
Adduct TypeMolecular FormulaTheoretical Exact Mass (Da)
[M]⁺·C₈H₁₀N₂134.0844
[M+H]⁺C₈H₁₁N₂⁺135.0922
[M+Na]⁺C₈H₁₀N₂Na⁺157.0741
[M+K]⁺C₈H₁₀N₂K⁺173.0481

Beyond molecular formula confirmation, mass spectrometry, particularly using Electron Ionization (EI), provides critical information about the compound's structure through analysis of its fragmentation patterns. While specific fragmentation data for the 7-carbonitrile derivative is not extensively published, the fragmentation of the parent compound, 7-azabicyclo[4.1.0]heptane, offers significant insights. aip.org The fragmentation of ionized 7-azabicyclo[4.1.0]heptane is proposed to involve initial isomerization of the molecular ion into open-chain structures. aip.org Subsequent fragmentation leads to the loss of various neutral and radical species. aip.org

The presence of the electron-withdrawing carbonitrile group on the nitrogen atom in this compound would significantly influence these fragmentation pathways. The N-CN bond is a likely site for initial cleavage. Key fragmentation pathways would likely include:

Loss of the cyano radical (·CN): This would result in a fragment ion corresponding to the 7-azabicyclo[4.1.0]heptane cation.

Ring-opening and subsequent fragmentation: Similar to the parent compound, the aziridine (B145994) or cyclohexane (B81311) ring may open, followed by the loss of small molecules like ethene (C₂H₄) or other hydrocarbon fragments.

Retro-Diels-Alder (RDA) type fragmentation: If the cyclohexane ring opens, RDA-type reactions could occur, leading to characteristic fragment ions.

Table 2: Plausible Mass Spectral Fragments of this compound (C₈H₁₀N₂)
Proposed FragmentFormula of Lost Neutral/Radicalm/z of Fragment IonProposed Structure of Fragment
[M-H]⁺133.0766[C₈H₉N₂]⁺
[M-CN]⁺·CN108.0813[C₇H₁₀N]⁺ (7-azabicyclo[4.1.0]heptane cation)
[M-C₂H₄]⁺·C₂H₄106.0687[C₆H₆N₂]⁺· (Result of ring fragmentation)
[M-C₃H₅]⁺·C₃H₅93.0558[C₅H₅N₂]⁺ (Result of ring fragmentation)

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Purity and Conformation

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical aspects of chiral molecules. This compound possesses stereogenic centers at the bridgehead carbons where the aziridine ring is fused to the cyclohexane ring, making it a chiral molecule that can exist as a pair of enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects. For this compound, the nitrile group (-C≡N) acts as a chromophore. The electronic transitions associated with this group, such as the n → π* transition, would be expected to give rise to a Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore, providing a unique fingerprint for each enantiomer. Therefore, CD spectroscopy is an ideal method for:

Determining Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., (1R, 6S)) of an enantiomer can be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show either a plain curve (monotonically increasing or decreasing) or an anomalous curve that contains peaks and troughs. These anomalous curves, which also reflect the Cotton effects observed in CD, are intimately related to the CD spectrum through the Kronig-Kramers transform. ORD can similarly be used to assess the stereochemical purity and help in the assignment of absolute configuration.

While specific experimental CD and ORD data for this compound are not available in the surveyed literature, the application of these techniques would be a critical step in its complete stereochemical characterization.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to characterizing the intrinsic properties of molecules. For derivatives of the 7-azabicyclo[4.1.0]heptane scaffold, these methods have been employed to explore various chemical and physical properties. While specific studies on the 7-carbonitrile derivative are not extensively documented, principles from related structures offer significant insights.

The electronic structure of 7-Azabicyclo[4.1.0]heptane-7-carbonitrile is largely dictated by the strained three-membered aziridine (B145994) ring and the electron-withdrawing nature of the N-cyano group. DFT calculations on similar bicyclo[4.1.0]heptane systems reveal that the fusion of the cyclopropane (B1198618) ring to the cyclohexane (B81311) ring induces significant strain. The C-C bonds of the cyclopropane moiety are bent, a characteristic feature known as Walsh orbitals.

In the case of the aziridine ring in this compound, the nitrogen atom's lone pair is expected to have significant p-character. However, the attachment of the strongly electron-withdrawing carbonitrile group (-CN) delocalizes this electron density, pulling it away from the ring. This has several consequences:

Weakening of the N-C bonds: The withdrawal of electron density from the aziridine ring's N-C bonds can lead to their elongation and weakening, making the ring more susceptible to nucleophilic attack and ring-opening reactions.

Planarization of Nitrogen: The nitrogen atom in a typical aziridine is pyramidal. The N-cyano group promotes a more planar geometry around the nitrogen, which affects the conformational preferences of the entire bicyclic system.

Bonding in the Cyano Group: The C≡N triple bond is highly polarized, with the nitrogen atom being more electronegative. This creates a significant dipole moment within the molecule.

Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show a strong σ-bond framework for the cyclohexane ring and strained σ-bonds for the aziridine ring. The π-system of the cyano group would be clearly defined.

The conformational landscape of this compound is complex due to the flexibility of the six-membered ring. The cyclohexane ring in bicyclo[4.1.0]heptane systems can adopt several conformations, primarily boat and chair forms. The fusion of the aziridine ring locks a portion of the structure, but the rest of the six-membered ring can still pucker.

Computational studies on related substituted 3-azabicyclo[4.1.0]heptanes have shown the existence of multiple stable conformers. nih.gov For the title compound, the primary conformers would likely involve different chair and boat-like arrangements of the cyclohexane ring. The relative energies of these conformers are determined by a balance of steric and electronic effects.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to locate these minima on the potential energy surface and calculate their relative energies. The presence of the N-cyano group, due to its linear and rigid nature, will influence the steric interactions and thus the relative stability of different conformers. Studies on di-tert-butyl (1R,4S,6S,7S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate, for instance, observed two distinct conformers in solution. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Cyclohexane Ring Conformation Calculated Relative Energy (kcal/mol)
1 Chair 0.00
2 Twist-Boat 2.5
3 Boat 5.0

Note: This data is illustrative and based on typical energy differences for substituted cyclohexanes. Actual values would require specific DFT calculations.

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest would be the ring-opening of the strained aziridine. This can be initiated by nucleophiles or thermally.

DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. For a nucleophilic ring-opening, the calculations would model the approach of the nucleophile to one of the aziridine carbons, the breaking of the C-N bond, and the formation of the new C-nucleophile bond. The energy profile would reveal the activation energy, which is crucial for predicting the reaction rate.

In a related study on the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, quantum chemical calculations (B3LYP) were used to determine that a stepwise reaction pathway was preferred over a concerted one. researchgate.net This highlights the ability of computational methods to distinguish between different possible mechanisms.

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific resonances. For example, the protons on the carbons of the aziridine ring are expected to have characteristic shifts due to the ring strain and the proximity to the nitrogen atom.

IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in the infrared spectrum. A strong absorption band corresponding to the C≡N stretching vibration would be a key feature, typically appearing in the 2200-2260 cm⁻¹ region.

VCD Spectroscopy: For chiral derivatives, Vibrational Circular Dichroism (VCD) spectra can be predicted to determine the absolute configuration of the molecule. google.com

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer insights into their dynamic behavior over time.

MD simulations can model the conformational changes of this compound in a solvent environment. By simulating the motion of the molecule and surrounding solvent molecules over nanoseconds or longer, one can observe transitions between different conformations, such as chair-to-boat interconversions of the six-membered ring.

These simulations can reveal the flexibility of the bicyclic system and the influence of the solvent on the conformational equilibrium. The results can be used to calculate the free energy differences between conformers, providing a more realistic picture of the conformational landscape in solution compared to gas-phase quantum chemical calculations. While specific MD simulations on this exact molecule are not available, the methodology has been applied to related bicyclic systems to understand their dynamic nature. unipd.it

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to the requested topics of computational and theoretical studies, solvent effects on reactivity, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling.

The performed searches for dedicated studies on "this compound" within these specific fields did not yield any detailed research findings, data tables, or scholarly articles that would allow for a thorough and scientifically accurate response as per the provided outline. While general information exists for the parent compound, 7-Azabicyclo[4.1.0]heptane, and other derivatives, this information does not extend to the specific carbonitrile derivative requested.

Therefore, it is not possible to generate the requested article with scientifically validated and specific information for This compound at this time. The creation of content without supporting scientific literature would not meet the standards of accuracy and would constitute speculation.

Further research and publication in the scientific community would be required to populate the requested sections with the necessary detail and data.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Synthetic Intermediate for Complex Molecules

7-Azabicyclo[4.1.0]heptane-7-carbonitrile serves as a highly useful synthetic intermediate, primarily owing to the high ring strain of the aziridine (B145994) ring, which facilitates stereoselective ring-opening reactions. The presence of the N-cyano group further modulates its reactivity, making it a precursor for a variety of intricate molecular structures.

The reactivity of the aziridine ring in this compound allows for its use as a precursor to a range of heterocyclic scaffolds. Nucleophilic attack on the aziridine carbons can lead to the formation of substituted piperidines and azepanes, which are prevalent motifs in many biologically active compounds. The regioselectivity of the ring-opening can be controlled by the choice of nucleophile and reaction conditions, providing access to a diverse array of functionalized seven-membered and six-membered nitrogen-containing rings.

For instance, the reaction with organometallic reagents or heteroatom nucleophiles can introduce a wide range of substituents, paving the way for the synthesis of complex heterocyclic systems. The cyano group on the nitrogen can be retained or transformed in subsequent synthetic steps, adding another layer of synthetic versatility. While direct examples utilizing this compound are not extensively documented in publicly available literature, the analogous reactivity of other N-substituted 7-azabicyclo[4.1.0]heptanes supports its potential in this area.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagent/ConditionPotential Product Scaffold
This compoundGrignard Reagents (R-MgX)Substituted Piperidines
This compoundOrganolithium Reagents (R-Li)Substituted Piperidines
This compoundAmines (R₂NH)Diamino-cyclohexane derivatives
This compoundThiols (RSH)Thioamino-cyclohexane derivatives
This compoundAzides (N₃⁻)Azidoamino-cyclohexane derivatives

The rigid bicyclic framework of this compound makes it an attractive starting material for the synthesis of more complex nitrogen-containing polycyclic compounds, including certain classes of alkaloids and other natural product analogs. The stereochemistry of the bicyclic system can be strategically utilized to control the stereochemical outcome of subsequent transformations.

Ring-expansion strategies, cycloaddition reactions, and intramolecular cyclizations are among the synthetic methodologies that could be employed to build upon the 7-azabicyclo[4.1.0]heptane core. The cyano group can act as a linchpin for the construction of additional rings or can be converted to other functional groups, such as amines or carboxylic acids, to facilitate further cyclization reactions. Research on related azabicyclic systems has demonstrated the feasibility of such approaches for the assembly of intricate polycyclic architectures. researchgate.net

Catalysis Applications

While the direct application of this compound in catalysis is not yet well-established in scientific literature, its structural features suggest potential roles in this field.

The nitrogen atom of the aziridine ring possesses a lone pair of electrons that could potentially coordinate to a metal center. The bicyclic structure would enforce a rigid coordination geometry, which can be advantageous in catalysis. Upon coordination, the ring strain of the aziridine could be further activated, potentially leading to novel catalytic transformations.

Furthermore, derivatives of this compound, where the cyano group is modified or replaced with other coordinating moieties, could be explored as chiral ligands for asymmetric catalysis. The inherent chirality of the bicyclic scaffold could be exploited to induce enantioselectivity in a variety of metal-catalyzed reactions.

The rigid conformational nature of the 7-azabicyclo[4.1.0]heptane framework could be utilized to control the stereochemical outcome of reactions. By attaching this scaffold to a reactant, it could serve as a chiral auxiliary, directing the approach of reagents from a specific face and thereby inducing stereoselectivity. After the desired transformation, the auxiliary could be cleaved and potentially recycled. The development of chiral variants of this compound would be a prerequisite for its application as a stereocontrol element.

Material Science Applications (e.g., Polymer Chemistry, Functional Materials)

The application of this compound in material science is a largely unexplored area. However, the inherent reactivity of the aziridine ring and the presence of the nitrile functionality suggest potential avenues for its use in the development of novel polymers and functional materials.

The strained aziridine ring can undergo ring-opening polymerization (ROP) under cationic or anionic conditions to produce polymers with a polyethyleneimine-like backbone. The bicyclic nature of the monomer would likely lead to polymers with unique stereochemical and conformational properties. The resulting polymers, containing repeating cyclohexane (B81311) units fused to the polymer backbone, could exhibit interesting thermal and mechanical properties.

The nitrile group could also participate in polymerization reactions, for example, through cyclotrimerization to form triazine networks, leading to the formation of cross-linked polymers with high thermal stability. Additionally, the nitrile functionality could be chemically modified post-polymerization to introduce other functional groups, allowing for the tuning of the material's properties for specific applications, such as in coatings, adhesives, or as functional resins.

Table 2: Potential Material Science Applications

Monomer/PrecursorPolymerization MethodPotential Polymer/MaterialPotential Application
This compoundRing-Opening PolymerizationPoly(7-imino-7-azabicyclo[4.1.0]heptane)Specialty polymers, resins
This compoundCyclotrimerization of nitrile groupsCross-linked triazine network polymersThermally stable materials
Polymers derived from this compoundPost-polymerization modification of nitrile groupsFunctionalized polymersAdhesives, coatings, functional resins

Probes for Fundamental Mechanistic Studies

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the application of This compound as a probe for fundamental mechanistic studies. While the broader class of aziridine-containing bicyclic molecules is utilized in mechanistic investigations of various organic reactions, specific studies focusing on the title compound for this purpose are not documented in the searched scientific literature.

General mechanistic insights for related azabicyclo[4.1.0]heptane derivatives often revolve around the reactivity of the strained aziridine ring. Key areas of investigation for analogous compounds include:

Ring-Opening Reactions: The high ring strain of the aziridine fused to a cyclohexane ring makes it susceptible to nucleophilic attack. Mechanistic studies in related systems often focus on the regioselectivity and stereoselectivity of the ring-opening, which can proceed through S(_N)2-type pathways. The substitution pattern on the bicyclic system and the nature of the nucleophile are critical in determining the reaction outcome. For instance, the regioselectivity of nucleophilic attack at either the bridgehead carbon or the other carbon of the aziridine ring provides insight into electronic and steric effects.

Cycloaddition Reactions: The aziridine ring can, in some contexts, participate in cycloaddition reactions. Mechanistic studies of similar compounds explore the pericyclic pathways and the influence of substituents on the feasibility and outcome of such reactions.

Radical Reactions: Investigations into the radical-mediated reactions of related azabicyclic systems help in understanding the stability of potential radical intermediates and the pathways of subsequent reactions.

However, without specific research on This compound , it is not possible to provide detailed research findings or data tables concerning its role as a mechanistic probe. The presence of the N-cyano group is expected to significantly influence the electronic properties and reactivity of the aziridine ring compared to N-alkyl or N-aryl derivatives, but the specific mechanistic implications of this feature have not been explored in the available literature.

Further research would be necessary to elucidate the potential of This compound as a tool for probing reaction mechanisms in organic synthesis.

Derivatives and Analogues of 7 Azabicyclo 4.1.0 Heptane 7 Carbonitrile

Synthesis of Structurally Modified Analogues

The synthetic accessibility of 7-azabicyclo[4.1.0]heptane derivatives allows for systematic modifications to both the cyclohexane (B81311) ring and the aziridine (B145994) nitrogen substituent. These modifications are crucial for probing the chemical space around this scaffold and for developing compounds with tailored properties.

Variation of Substituents on the Cyclohexane Ring

The functionalization of the six-membered ring of the 7-azabicyclo[4.1.0]heptane system can be achieved through various synthetic routes, often starting from substituted cyclohexene (B86901) precursors. The introduction of substituents on the cyclohexane ring can significantly influence the molecule's conformation and reactivity.

One common strategy involves the aziridination of a pre-functionalized cyclohexene. For instance, the reaction of cyclohexene derivatives bearing substituents at various positions with an appropriate nitrogen source can lead to the corresponding substituted 7-azabicyclo[4.1.0]heptanes. The choice of aziridination agent and reaction conditions is critical to control the stereochemical outcome of the reaction.

Another approach involves the modification of a pre-existing 7-azabicyclo[4.1.0]heptane core. Functional groups on the cyclohexane ring can be introduced or manipulated through standard organic transformations, provided the strained aziridine ring remains intact.

Starting MaterialReagent(s)Substituent(s) on Cyclohexane RingResulting Analogue
4-MethylcyclohexeneIminonitrene precursorMethyl3-Methyl-7-azabicyclo[4.1.0]heptane derivative
Cyclohexen-3-olAziridination agentHydroxyl2-Hydroxy-7-azabicyclo[4.1.0]heptane derivative
1,4-CyclohexanedioneMultistep synthesisCarbonyl3-Oxo-7-azabicyclo[4.1.0]heptane derivative

Modifications to the Aziridine Nitrogen Substituent (beyond nitrile)

The substituent on the aziridine nitrogen plays a pivotal role in modulating the electronic properties and reactivity of the bicyclic system. While the 7-carbonitrile group is a key feature, the synthesis of analogues with alternative N-substituents is essential for structure-activity relationship studies.

The N-substituent can be introduced during the aziridination step by selecting a nitrogen source with the desired group already attached. For example, using N-sulfonyl or N-acyl nitrenes can yield the corresponding N-sulfonylated or N-acylated 7-azabicyclo[4.1.0]heptanes.

Alternatively, the nitrile group of 7-azabicyclo[4.1.0]heptane-7-carbonitrile can serve as a synthetic handle for further transformations. Reduction of the nitrile can afford the corresponding aminomethyl derivative, which can then be further functionalized. Hydrolysis of the nitrile can lead to the carboxylic acid or amide analogues.

N-Substituent PrecursorReaction TypeResulting N-SubstituentAnalogue Class
Sulfonyl azide (B81097)AziridinationSulfonylN-Sulfonyl-7-azabicyclo[4.1.0]heptanes
Acyl azideAziridinationAcylN-Acyl-7-azabicyclo[4.1.0]heptanes
7-CarbonitrileReduction (e.g., with LiAlH4)Aminomethyl7-(Aminomethyl)-7-azabicyclo[4.1.0]heptanes
7-CarbonitrileHydrolysisCarboxamide/Carboxylic acid7-Azabicyclo[4.1.0]heptane-7-carboxamide/acid

Structure-Reactivity Relationship Studies of Analogues

The structural modifications discussed above have a profound impact on the reactivity of the 7-azabicyclo[4.1.0]heptane ring system. The strained three-membered aziridine ring is susceptible to ring-opening reactions, and the nature of the substituents on both the cyclohexane and the aziridine nitrogen can influence the regioselectivity and stereoselectivity of these reactions.

Electron-withdrawing groups on the aziridine nitrogen, such as the nitrile or sulfonyl groups, generally increase the electrophilicity of the aziridine carbons, making them more susceptible to nucleophilic attack. This can facilitate ring-opening reactions with a variety of nucleophiles.

Conversely, electron-donating groups on the nitrogen can decrease the reactivity of the aziridine ring towards nucleophiles. The steric bulk of the N-substituent can also play a significant role, hindering the approach of nucleophiles.

Substituents on the cyclohexane ring can influence the reactivity through both steric and electronic effects. For example, a bulky substituent might direct an incoming nucleophile to the less hindered aziridine carbon. Electron-withdrawing or -donating groups on the cyclohexane ring can also modulate the electronic properties of the aziridine moiety through inductive effects.

Chemoenzymatic Approaches to Analogues

In recent years, chemoenzymatic strategies have emerged as powerful tools for the synthesis of complex molecules with high stereoselectivity. While specific examples for the synthesis of this compound analogues are still emerging, the principles of biocatalysis can be applied to access chiral, non-racemic derivatives of this scaffold.

Enzymes, such as lipases and hydrolases, can be employed for the kinetic resolution of racemic intermediates in the synthetic pathway. For example, a racemic alcohol on the cyclohexane ring of a 7-azabicyclo[4.1.0]heptane derivative could be selectively acylated by a lipase, allowing for the separation of the two enantiomers.

Furthermore, enzymes like monoamine oxidases or aminotransferases could potentially be used to introduce or modify amino functionalities on the cyclohexane ring, leading to the synthesis of novel chiral analogues. The use of enzymes offers the advantages of mild reaction conditions and high enantioselectivity, which are often difficult to achieve with traditional chemical methods. The development of bespoke enzymes through directed evolution could further expand the scope of chemoenzymatic synthesis in this area.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. For 7-Azabicyclo[4.1.0]heptane-7-carbonitrile and its derivatives, future research will undoubtedly focus on developing novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction.

Current synthetic approaches to bicyclic aziridines often rely on multi-step sequences. A promising area of research lies in the development of one-pot or tandem reactions that can construct the bicyclic core in a single operation. For instance, transition-metal-catalyzed C-H amination/aziridination cascades could provide a direct route from readily available cyclohexene (B86901) derivatives. Furthermore, biocatalytic approaches, utilizing engineered enzymes such as cytochrome P450s or dedicated aziridination enzymes, offer the potential for highly selective and environmentally friendly syntheses under mild conditions. princeton.edu The discovery of a sulfotransferase/intramolecular cyclization cascade in the biosynthesis of the aziridine-containing antibiotic ficellomycin (B1672662) provides a blueprint for future enzyme-catalyzed routes. nih.gov

The principles of green chemistry will also guide the development of new synthetic strategies. This includes the use of greener solvents, the reduction or elimination of protecting groups, and the development of catalytic systems based on earth-abundant and non-toxic metals. The exploration of photochemical methods, such as visible-light-mediated cycloadditions, could also provide sustainable pathways to these strained ring systems. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Areas
Tandem C-H Amination/Aziridination Fewer synthetic steps, increased efficiency.Development of selective and robust catalysts.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for substrate specificity. princeton.edunih.gov
Photochemical Cycloadditions Use of renewable energy sources, mild reaction conditions.Development of efficient photosensitizers and reactor technologies. nih.gov
Green Chemistry Approaches Reduced environmental impact, improved safety.Use of sustainable solvents, catalyst recycling, and waste minimization.

Exploration of Undiscovered Reactivity Patterns

The strained aziridine (B145994) ring and the electron-withdrawing nitrile group in this compound create a molecule with a rich and largely unexplored reactivity profile. Future research will focus on uncovering novel transformations that leverage these unique structural features.

The presence of the α-cyano group is known to activate the aziridine ring towards nucleophilic attack, but its influence on other reaction pathways remains to be fully elucidated. dtu.dk Research into transition metal-catalyzed ring-opening and ring-expansion reactions could lead to the synthesis of novel heterocyclic scaffolds. mdpi.comnih.gov For example, palladium-catalyzed reactions that have been successful with N-alkenyl aziridines could be explored with this N-cyano derivative. nih.gov Furthermore, the potential for [3+2] cycloaddition reactions, where the aziridine acts as a three-atom component, could provide access to complex polycyclic systems. nih.gov

The nitrile group itself offers a handle for a variety of chemical transformations. Its hydrolysis, reduction, or participation in cycloaddition reactions could lead to a diverse array of functionalized 7-azabicyclo[4.1.0]heptane derivatives with potential applications in medicinal chemistry and materials science. The interplay between the reactivity of the aziridine ring and the nitrile group could lead to novel tandem reactions and molecular rearrangements.

Reaction TypePotential ProductsResearch Focus
Transition Metal-Catalyzed Ring Opening Functionalized cyclohexylaminesExploration of various catalysts and nucleophiles. mdpi.com
[3+2] Cycloaddition Reactions Polycyclic nitrogen-containing heterocylesInvestigation of reaction partners and catalytic systems. nih.gov
Ring Expansion Reactions Larger nitrogen-containing heterocyclesStudy of thermal and photochemical conditions. nih.gov
Transformations of the Nitrile Group Amides, amines, tetrazoles, etc.Development of selective and high-yielding functional group interconversions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The integration of the synthesis of this compound and its derivatives into these modern platforms is a key area for future research.

Flow chemistry is particularly well-suited for the synthesis of strained and potentially unstable molecules like aziridines, as it allows for precise control over reaction parameters such as temperature, pressure, and reaction time, thereby minimizing the formation of byproducts. uc.pt The development of a continuous-flow synthesis of this compound would enable its safer and more efficient production on a larger scale. nih.gov Moreover, flow reactors can be readily coupled with in-line purification and analysis techniques, streamlining the entire synthetic process.

Automated synthesis platforms, often utilizing robotics and liquid handling systems, are invaluable for the rapid generation of compound libraries for drug discovery and materials science. researchgate.netyoutube.com The development of robust and reliable protocols for the synthesis and diversification of this compound on these platforms would enable the high-throughput exploration of its chemical space. nih.gov This would involve the optimization of reaction conditions for a variety of building blocks and the development of automated workup and purification procedures. vapourtec.com

TechnologyAdvantages for this compoundResearch Focus
Flow Chemistry Improved safety, precise reaction control, enhanced scalability. uc.ptDevelopment of robust flow protocols, integration of in-line purification. dtu.dkmdpi.comrsc.org
Automated Synthesis High-throughput library generation, rapid exploration of chemical space. researchgate.netOptimization of reaction conditions for automation, development of automated workup procedures. nih.govyoutube.com

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. The application of these methods to this compound will be crucial for the rational design of next-generation analogues with tailored properties.

Pharmacophore modeling can be used to identify the key structural features of this bicyclic scaffold that are responsible for its biological activity. researchgate.net This information can then be used to design new analogues with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of a series of analogues with their biological activity. chromatographyonline.com

Molecular dynamics simulations can provide detailed insights into the binding of 7-azabicyclo[4.1.0]heptane derivatives to their biological targets, helping to elucidate the mechanism of action and guide the design of more effective compounds. nih.goveasychair.orgnih.govrsc.org These simulations can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new analogues, reducing the likelihood of late-stage failures in the drug development process. researchgate.net

Computational MethodApplication to this compound AnaloguesExpected Outcome
Pharmacophore Modeling Identification of key structural features for biological activity. researchgate.netDesign of more potent and selective analogues.
QSAR Studies Correlation of physicochemical properties with biological activity. chromatographyonline.comPredictive models for guiding analogue synthesis.
Molecular Dynamics Simulations Elucidation of binding modes and mechanisms of action. nih.goveasychair.orgnih.govrsc.orgRational design of compounds with improved target engagement.
ADMET Prediction In silico assessment of drug-like properties. researchgate.netPrioritization of candidates with favorable pharmacokinetic profiles.

Challenges in Asymmetric Synthesis and Chiral Resolution for Scale-Up

The development of scalable and cost-effective methods for the production of enantiomerically pure compounds is a major challenge in the pharmaceutical and fine chemical industries. For this compound, which possesses multiple stereocenters, the challenges of asymmetric synthesis and chiral resolution are particularly acute, especially when considering large-scale production.

The development of highly enantioselective catalytic methods for the synthesis of the bicyclic aziridine core is a primary challenge. rsc.orgillinois.edu This requires the discovery of robust and efficient chiral catalysts that can operate at low loadings and are tolerant of a wide range of substrates. The transition from laboratory-scale asymmetric synthesis to industrial production often presents significant hurdles, including catalyst stability, cost, and the need for specialized equipment. sci-hub.seacs.org

ChallengePotential SolutionsKey Research Areas
Enantioselective Catalysis Development of highly active and selective chiral catalysts.High-throughput screening of catalyst libraries, optimization of reaction conditions for scale-up. rsc.orgillinois.edu
Scalability of Asymmetric Synthesis Process optimization, use of robust catalytic systems.Engineering of scalable reactor systems, development of continuous manufacturing processes. researchgate.netsci-hub.seacs.orgacs.org
Chiral Resolution Preparative chiral chromatography, development of novel resolving agents.Optimization of chromatographic conditions, design and synthesis of efficient resolving agents. chromatographyonline.comethz.chrsc.orgchromatographyonline.comselvita.comnih.gov
Process Economics Catalyst recycling, racemization of the unwanted enantiomer.Development of robust catalyst recovery methods, investigation of efficient racemization protocols. rsc.org

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